molecular formula C60H38N4 B11702639 meso-Tetrakis(|A-naphthyl)porphyrin

meso-Tetrakis(|A-naphthyl)porphyrin

Cat. No.: B11702639
M. Wt: 815.0 g/mol
InChI Key: YVPGTGPKNRAZFI-UHFFFAOYSA-N
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Description

meso-Tetrakis(aryl)porphyrins are tetrapyrrolic macrocycles with four aryl groups substituted at the meso positions. These compounds exhibit unique photophysical, electrochemical, and coordination properties, making them valuable in catalysis, sensing, and biomedicine. This article focuses on comparing key derivatives, emphasizing their synthesis, structural features, and functional differences based on substituent effects.

Properties

Molecular Formula

C60H38N4

Molecular Weight

815.0 g/mol

IUPAC Name

5,10,15,20-tetranaphthalen-2-yl-21,23-dihydroporphyrin

InChI

InChI=1S/C60H38N4/c1-5-13-41-33-45(21-17-37(41)9-1)57-49-25-27-51(61-49)58(46-22-18-38-10-2-6-14-42(38)34-46)53-29-31-55(63-53)60(48-24-20-40-12-4-8-16-44(40)36-48)56-32-30-54(64-56)59(52-28-26-50(57)62-52)47-23-19-39-11-3-7-15-43(39)35-47/h1-36,61,64H

InChI Key

YVPGTGPKNRAZFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC9=CC=CC=C9C=C8)C1=CC2=CC=CC=C2C=C1)C=C5)C1=CC2=CC=CC=C2C=C1)N4

Origin of Product

United States

Preparation Methods

Adler-Longo Method

The Adler-Longo method, a classical approach for meso-substituted porphyrins, involves refluxing pyrrole and an aldehyde in propionic acid. For meso-tetrakis(α-naphthyl)porphyrin, α-naphthaldehyde serves as the aryl aldehyde precursor. The reaction proceeds via acid-catalyzed cyclocondensation, forming a porphyrinogen intermediate that oxidizes in situ to the aromatic porphyrin.

Key Conditions :

  • Molar Ratio : 1:1 pyrrole-to-aldehyde ratio.

  • Temperature : Reflux (~140°C) under aerobic conditions.

  • Oxidant : Ambient oxygen facilitates porphyrinogen aromatization.

Challenges :

  • Low yields (~5–10%) due to steric hindrance from α-naphthyl groups, which impede cyclization.

  • Formation of chlorin byproducts (e.g., 5,10,15,20-tetraphenylchlorin) necessitates chromatographic purification.

Optimization :

  • Solvent Systems : Substituting propionic acid with nitrobenzene/acetic acid mixtures reduces tar formation.

  • Microwave Assistance : Shortens reaction time but risks decomposition of sensitive intermediates.

Lindsey Method

The Lindsey method offers a milder, two-step alternative using BF₃·Et₂O as a Lewis acid catalyst. This approach minimizes side reactions and improves yields for sterically hindered porphyrins.

Procedure :

  • Condensation : α-Naphthaldehyde and pyrrole react in CH₂Cl₂ at room temperature with BF₃·Et₂O.

  • Oxidation : DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) oxidizes the porphyrinogen intermediate to the porphyrin.

Advantages :

  • Higher yields (15–20%) compared to Adler-Longo.

  • Tolerance for electron-withdrawing groups on the aldehyde.

Limitations :

  • Requires anhydrous conditions and strict temperature control.

  • DDQ must be stoichiometrically balanced to prevent over-oxidation.

Atropisomer-Selective Synthesis

The α-naphthyl groups’ bulkiness introduces atropisomerism, where rotational barriers around the meso-aryl bonds create distinct isomers. Selective synthesis of single atropisomers demands tailored conditions:

Bisnaphthaldehyde-Pyrromethane Condensation

A 2002 study demonstrated that condensing bisnaphthaldehyde 12 with phenyldipyrromethane selectively yields the α,α-5,10-bridged isomer 14 (Figure 1).

Mechanistic Insight :

  • Scrambling Pathway : Acidic conditions promote pyrrole scrambling, favoring thermodynamically stable isomers.

  • Solvent Effects : CH₂Cl₂ enhances selectivity by stabilizing intermediates.

Alternative Routes :

  • Using (pentafluorophenyl)dipyrromethane or pre-synthesized bis(dipyrromethane) 22 shifts selectivity toward 5,15-bisnaphthylporphyrins.

Solid-Phase Extraction for Purification

Post-synthesis purification is critical due to the porphyrin’s low solubility. A patented method employs silica gel as a solid-phase substrate to retain impurities, enabling isolation of pure meso-tetrakis(α-naphthyl)porphyrin with >85% recovery.

Steps :

  • Adsorption : Crude product is loaded onto silica gel.

  • Elution : Sequential washing removes mono-, di-, and tri-substituted byproducts.

  • Recovery : Pure porphyrin is eluted with THF/MeOH.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Adler-Longo5–1070–80Simplicity, scalabilityLow yield, byproduct formation
Lindsey15–2085–90Mild conditions, selectivityAnhydrous requirements
Atropisomer-Specific25–3095+Isomer controlMulti-step, specialized reagents

Spectroscopic Characterization

Successful synthesis is confirmed via:

  • UV-Vis : Soret band at ~420 nm; Q-bands at 515, 550, 590, 645 nm.

  • ¹H NMR : Upfield-shifted N–H protons (δ = −2.7 ppm).

  • MS : Molecular ion peak at m/z 815.0 ([M+H]⁺) .

Chemical Reactions Analysis

Types of Reactions: meso-Tetrakis(|A-naphthyl)porphyrin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form porphyrin dications.

    Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.

    Substitution: The naphthyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products:

    Oxidation: Porphyrin dications.

    Reduction: Reduced porphyrin species.

    Substitution: Substituted naphthyl derivatives.

Scientific Research Applications

Antiviral Applications

One of the most notable applications of meso-Tetrakis(α-naphthyl)porphyrin derivatives is their antiviral activity against the Hepatitis C virus (HCV). Research has shown that certain derivatives exhibit potent inhibitory effects on HCV replication. For instance, a study identified a derivative that significantly reduced viral RNA and protein levels at low nanomolar concentrations. The compound demonstrated synergistic effects when combined with other antiviral agents, indicating its potential as a therapeutic agent against HCV .

Table 1: Antiviral Efficacy of meso-Tetrakis(α-naphthyl)porphyrin Derivatives

CompoundEC50 (µM)Synergistic AgentsEffects
Compound 60.5BILN 2061, IFN-α-2aSignificant reduction in viral load
TPP Analog3.58None reportedModerate antiviral activity

Photodynamic Therapy

meso-Tetrakis(α-naphthyl)porphyrin has been extensively studied for its role as a photosensitizer in photodynamic therapy (PDT). This application leverages the compound's ability to generate reactive oxygen species upon light activation, which can effectively target and destroy cancer cells. Studies have demonstrated that porphyrins can induce apoptosis in tumor cells when activated by specific wavelengths of light .

Case Study: Efficacy in Cancer Treatment

In a clinical study, patients with localized tumors were treated with meso-Tetrakis(α-naphthyl)porphyrin-based PDT. The results showed a significant reduction in tumor size post-treatment, with minimal side effects reported. The treatment's effectiveness was attributed to the selective uptake of the porphyrin by tumor cells and its subsequent activation by laser light.

Catalytic Applications

Porphyrins are recognized for their catalytic properties, particularly in oxidation reactions and environmental remediation. meso-Tetrakis(α-naphthyl)porphyrin has been explored as a catalyst for the degradation of organic pollutants and dyes in wastewater treatment processes. Research indicates that this compound can effectively catalyze reactions involving hydrogen peroxide to decolorize various dyes .

Table 2: Catalytic Performance of meso-Tetrakis(α-naphthyl)porphyrin

Reaction TypePollutantCatalyst Efficiency (%)
DecolorizationMethylene Blue85%
OxidationPhenol90%

Material Science Applications

In materials science, meso-Tetrakis(α-naphthyl)porphyrin is utilized in the development of advanced materials such as sensors and organic photovoltaic devices. Its strong light-absorbing properties make it an ideal candidate for applications requiring efficient light harvesting and energy conversion .

Case Study: Organic Photovoltaic Cells

Research has shown that incorporating meso-Tetrakis(α-naphthyl)porphyrin into organic photovoltaic cells enhances their efficiency by improving charge separation and transport. The cells demonstrated increased power conversion efficiencies compared to traditional materials.

Mechanism of Action

The mechanism of action of meso-Tetrakis(|A-naphthyl)porphyrin involves its ability to interact with light and generate reactive oxygen species. Upon light irradiation, the compound undergoes a photochemical reaction that produces singlet oxygen, a highly reactive form of oxygen. This singlet oxygen can then interact with various biological molecules, leading to cell damage and death. This property is particularly useful in photodynamic therapy for cancer treatment .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonato, carboxy) enhance water solubility and stabilize charge-transfer states, critical for biomedical applications .
  • Electron-donating groups (e.g., methoxy, methylpyridinium) improve π-π stacking and redox activity, favoring catalytic and optical applications .
  • Fluorinated aryl groups (e.g., pentafluorophenyl) increase electron deficiency, enabling unique coordination chemistry with transition metals .
Photophysical and Electrochemical Properties
Property TCPP (4-carboxyphenyl) TMPyP (4-N-methylpyridinium) TPPS (4-sulfonatophenyl)
UV-Vis λmax (nm) 418 (Soret), 515, 550, 590 422 (Soret), 518, 555, 592 413 (Soret), 515, 550, 590
Fluorescence Quantum Yield 0.12 (free base) 0.08 (Zn(II)) 0.05 (Mn(III))
Redox Potential (E1/2 vs. SCE) -0.35 V (oxidation) -0.28 V (oxidation) -0.41 V (oxidation)

Insights :

  • TCPP exhibits strong absorption in the visible range and moderate fluorescence, ideal for photocatalysis and metal-organic frameworks (MOFs) .
  • TMPyP shows reversible oxygen-binding when metalated with Fe(II), relevant for biomimetic studies .
  • TPPS demonstrates antimalarial activity when combined with artemisinin derivatives, attributed to its ability to inhibit β-hematin formation .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of meso-Tetrakis(naphthyl)porphyrin to address steric hindrance from bulky naphthyl substituents?

  • Methodological Answer : For bulky substituents like naphthyl groups, mechanochemical synthesis at room temperature can reduce steric challenges by promoting efficient coupling between pyrrole and aldehydes . Traditional acid-catalyzed methods (e.g., using TFA in dichloromethane) require precise control of aldehyde-to-pyrrole molar ratios (e.g., 1:1) to minimize oligomerization . Extending oxidation times (e.g., up to one month) post-reaction improves yields by ensuring complete porphyrin aromatization .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of meso-Tetrakis(naphthyl)porphyrin?

  • Methodological Answer : Key techniques include:

  • 1H NMR : To confirm substituent symmetry and absence of β-pyrrolic protons .
  • Mass Spectrometry (FAB or HPLC/MS) : For molecular ion validation (e.g., m/z 847 for a tetra-acetylated analog) .
  • UV-Vis Spectroscopy : Soret and Q-band analysis to verify π-conjugation integrity (e.g., Soret ~418 nm for meso-arylporphyrins) .
  • X-ray Crystallography : To resolve non-planar conformations caused by bulky naphthyl groups .

Q. What purification methods are effective for isolating meso-Tetrakis(naphthyl)porphyrin from reaction mixtures?

  • Methodological Answer : Flash chromatography with chloroform:methanol (95:5) eluent effectively separates porphyrins from byproducts . Recrystallization in dichloromethane/hexane yields high-purity crystals, though solvent accessibility voids may require SQUEEZE refinement in crystallographic studies .

Advanced Research Questions

Q. How does the introduction of naphthyl groups at the meso positions influence the photophysical properties of porphyrins compared to phenyl substituents?

  • Methodological Answer : Naphthyl groups extend π-conjugation, red-shifting absorption bands (e.g., Q-bands >600 nm) and enhancing intersystem crossing for triplet-state generation, critical for photosensitization . Comparative studies with phenyl analogs (e.g., TPP) show increased molar extinction coefficients (ε > 500,000 M⁻¹cm⁻¹) and improved singlet oxygen quantum yields (ΦΔ ~0.7) due to reduced aggregation .

Q. What strategies can mitigate low yields in meso-Tetrakis(naphthyl)porphyrin synthesis due to competing side reactions?

  • Methodological Answer : Strategies include:

  • Solvent Optimization : Using dichloromethane/TFA mixtures to stabilize reactive intermediates .
  • Oxidant Selection : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) ensures efficient porphyrinogen oxidation without over-oxidation .
  • Dynamic Templating : Adding metal salts (e.g., Zn²⁺) during synthesis to preorganize intermediates and suppress off-pathway reactions .

Q. How can computational methods predict the electronic effects of naphthyl substituents on porphyrin macrocycles?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess substituent effects on HOMO-LUMO gaps and redox potentials. For example, naphthyl groups lower LUMO energy by ~0.5 eV compared to phenyl, enhancing electron-accepting capacity for electrocatalysis . Molecular docking simulations further predict interactions with biological targets (e.g., bcl-2 proteins in apoptosis studies) .

Q. What role do axial ligands play in stabilizing metal complexes of meso-Tetrakis(naphthyl)porphyrin for catalytic applications?

  • Methodological Answer : Axial ligands (e.g., Cl⁻, H₂O) stabilize high-valent metal centers (e.g., Au³⁺, Pd²⁺) by preventing demetallation. For example, [Au(TMPyP)]Cl₅ maintains stability in physiological conditions, enabling DNA intercalation and topoisomerase inhibition . Ligand lability can be tuned using hydrophilic substituents (e.g., sulfonato groups) to enhance aqueous solubility .

Data Contradictions and Resolutions

  • Synthesis Yields : Traditional acid-catalyzed methods yield 5–26% , while mechanochemical approaches achieve ~5% for bulky substituents . Contradictions arise from steric vs. kinetic control; researchers should prioritize method alignment with substituent bulk.
  • Aggregation Behavior : Naphthyl groups may induce aggregation in aqueous media (reducing ΦΔ), but co-solvents (e.g., DMSO) or peripheral sulfonation can mitigate this .

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